4-azidobutane-1-sulfonic acid
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Overview
Description
4-azidobutane-1-sulfonic acid is an organic compound that contains both an azide group and a sulfonic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its reactivity, particularly in click chemistry, while the sulfonic acid group imparts solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidobutane-1-sulfonic acid typically involves the introduction of the azide group into a precursor molecule containing a sulfonic acid group. One common method is the nucleophilic substitution reaction where a halogenated propane sulfonic acid reacts with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions usually involve moderate temperatures to ensure the azide group is introduced without decomposing.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially given the potentially explosive nature of azides. The purification process often involves crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-azidobutane-1-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Click Chemistry: Copper(I) bromide and an alkyne in a suitable solvent.
Major Products Formed
Substitution: Alkyl azides.
Reduction: Primary amines.
Click Chemistry: 1,2,3-Triazoles.
Scientific Research Applications
4-azidobutane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-azidobutane-1-sulfonic acid largely depends on the specific reaction it is involved in. In click chemistry, the azide group reacts with an alkyne to form a stable triazole ring, facilitated by a copper catalyst. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: Contains an amino group instead of an azide group.
3-Chloropropane-1-sulfonic acid: Contains a chlorine atom instead of an azide group.
3-Bromopropane-1-sulfonic acid: Contains a bromine atom instead of an azide group.
Uniqueness
4-azidobutane-1-sulfonic acid is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis, particularly in click chemistry. This makes it distinct from its amino, chloro, and bromo counterparts, which have different reactivity profiles and applications.
Properties
CAS No. |
773785-62-9 |
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Molecular Formula |
C3H7N3O3S |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
3-azidopropane-1-sulfonic acid |
InChI |
InChI=1S/C3H7N3O3S/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
InChI Key |
DBRIOBHILRGDPP-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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